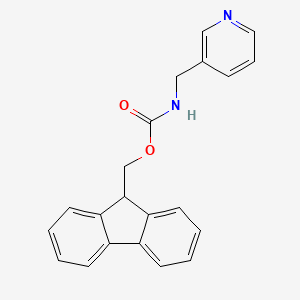
(9H-Fluoren-9-yl)methyl (pyridin-3-ylmethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9H-Fluoren-9-yl)methyl (pyridin-3-ylmethyl)carbamate: is a chemical compound with the molecular formula C21H18O2N2 It is a derivative of fluorene and pyridine, featuring a carbamate functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (9H-Fluoren-9-yl)methyl (pyridin-3-ylmethyl)carbamate typically involves the reaction of 9H-fluoren-9-ylmethanol with pyridin-3-ylmethylamine in the presence of a carbamoylating agent such as di-tert-butyl dicarbonate (Boc2O) . The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to yield the desired carbamate product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorene moiety, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the carbamate nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like or in acidic conditions.
Reduction: Reagents such as or .
Substitution: Conditions involving like or .
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a protecting group for amines in peptide synthesis.
Biology:
- Investigated for its potential as a biological probe due to its ability to interact with specific biomolecules.
Medicine:
- Explored for its pharmacological properties , including potential antimicrobial and anticancer activities.
Industry:
- Utilized in the development of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of (9H-Fluoren-9-yl)methyl (pyridin-3-ylmethyl)carbamate is largely dependent on its interaction with molecular targets. The carbamate group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The fluorene and pyridine moieties can engage in π-π stacking interactions with aromatic residues in proteins, further influencing biological activity.
類似化合物との比較
- (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)carbamate
- (9H-Fluoren-9-yl)methyl (1-hydroxy-5-methylhexan-3-yl)carbamate
- 9H-Fluoren-9-ylmethyl 6-aminohexylcarbamate hydrochloride
Uniqueness:
- The presence of the pyridin-3-ylmethyl group distinguishes it from other fluorene-based carbamates, potentially offering unique biological activities and chemical reactivity .
- The combination of fluorene and pyridine moieties provides a distinct structural framework that can be exploited in various scientific applications .
特性
IUPAC Name |
9H-fluoren-9-ylmethyl N-(pyridin-3-ylmethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-21(23-13-15-6-5-11-22-12-15)25-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-12,20H,13-14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIELIWLCJOQJFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














